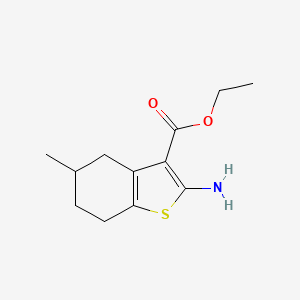

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (hereafter referred to by its full name) is a bicyclic thiophene derivative characterized by a partially saturated benzothiophene core substituted with an amino group at the 2-position, a methyl group at the 5-position, and an ethyl ester at the 3-position. This compound is synthesized via condensation reactions, often yielding a major isomer (93%) alongside a minor isomer (7%) with methyl substitution at the 7-position . Its structural features, including the tetrahydrobenzothiophene ring and functional groups, make it a valuable intermediate in medicinal chemistry, particularly for developing GLP-1 receptor modulators for type 2 diabetes treatment . The compound’s purity (≥95%) and absence of pan-assay interference (PAIN) properties enhance its suitability for drug discovery pipelines .

Properties

IUPAC Name |

ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-3-15-12(14)10-8-6-7(2)4-5-9(8)16-11(10)13/h7H,3-6,13H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USOZAPSHCJNFRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CC(CC2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60977229 | |

| Record name | Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6163-89-9 | |

| Record name | Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60977229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves the Gewald reaction, which is a well-known method for the synthesis of thiophene derivatives. The Gewald reaction involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur and a base. The reaction conditions often include heating the mixture to facilitate the formation of the thiophene ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Gewald reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzothiophene derivatives.

Scientific Research Applications

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the development of dyes and pigments due to its unique structural properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the benzothiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Structural Differences and Physicochemical Properties

Key Observations:

Positional Isomerism: The methyl group at the 5- vs. 7-position in the tetrahydrobenzothiophene ring (as seen in the target compound and its minor isomer) influences ring puckering and conformational stability. The half-chair conformation of the cyclohexene ring in related compounds suggests flexibility in binding to biological targets .

Steric and Electronic Effects: The ethyl ester at the 3-position is conserved across analogs, but additional substituents (e.g., phenyl in Ethyl 2-amino-6-phenyl-...) increase steric bulk, affecting solubility and target interactions .

Pharmacological and Industrial Relevance

- Analogs like Ethyl 2-acetylamino-... and diethyl esters serve as intermediates for thrombolytic agents and dyes, demonstrating versatility in applications .

Biological Activity

Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of interest due to its diverse biological activities. This article summarizes the current understanding of its biological properties, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHNOS

- Molecular Weight : 213.28 g/mol

- CAS Number : Not specifically listed but related compounds have CAS numbers such as 76263-11-1.

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies show that this compound can inhibit the proliferation of various cancer cell lines.

- Mechanism of Action : The compound is believed to induce microtubule depolymerization, which is crucial for cancer cell division. In a study evaluating its effects on the MDA-MB-435 cancer cell line, it demonstrated an EC of 19 nM for microtubule disruption and significant antiproliferative effects with an IC value indicating potent activity at low concentrations .

2. Anti-inflammatory Effects

Thiophene derivatives, including this compound, have been shown to possess anti-inflammatory properties. These effects are often linked to their ability to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes.

- Inhibition Studies : In a study focusing on thiophene-based compounds, one derivative exhibited an IC of 29.2 µM against the 5-lipoxygenase enzyme . Although specific data for this compound was not detailed in the literature reviewed, its structural similarities suggest potential for similar activity.

Case Studies and Experimental Data

Q & A

Q. What are the common synthetic routes for preparing Ethyl 2-amino-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate?

The Gewald reaction is a foundational method for synthesizing benzothiophene derivatives. Cyclohexanone derivatives (e.g., 5-methylcyclohexanone) are condensed with ethyl cyanoacetate or malononitrile in the presence of sulfur and a base (e.g., diethylamine or N-ethylmorpholine) to form the thiophene core. For example, cyclohexanone reacts with ethyl cyanoacetate and sulfur in ethanol under reflux to yield the target compound, followed by amine functionalization via chloroacetyl chloride or other acylating agents . Typical yields range from 60% to 80%, with recrystallization from ethanol as the purification step.

Key Reaction Conditions :

| Reagent | Role | Temperature/Time | Solvent |

|---|---|---|---|

| Cyclohexanone | Ketone precursor | Reflux (~78°C) | Ethanol |

| Ethyl cyanoacetate | Cyanocarbonyl source | 4–24 h | |

| Sulfur | Cyclization agent | ||

| Diethylamine | Base catalyst |

Q. How is the crystal structure of this compound determined, and what software is used?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural elucidation. Crystals are grown via slow evaporation of ethanol or chloroform solutions. The SHELX suite (SHELXL/SHELXS) is widely used for structure refinement, particularly for handling disordered atoms (e.g., methylene groups in cyclohexene rings) and hydrogen bonding networks. For example, intramolecular N–H···O bonds form S(6) ring motifs, and dihedral angles between aromatic systems are analyzed to confirm planarity . Disordered atoms are refined using the EADP instruction in SHELXL97 to equalize displacement parameters .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents?

Modest yields (~50–70%) in Gewald syntheses often arise from steric hindrance or competing side reactions. Strategies include:

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

- Catalyst screening : Morpholine derivatives enhance reaction rates compared to diethylamine .

- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity for bulky groups (not directly evidenced but inferred from analogous systems). Contradictions in yield data (e.g., 53% for urea derivatives vs. 87% for thioesters) suggest substituent-specific reactivity, requiring tailored conditions .

Q. What methodologies resolve contradictions in pharmacological activity data for benzothiophene derivatives?

Discrepancies in bioactivity (e.g., hypnotic vs. anti-inflammatory effects) may arise from assay conditions or structural variations. For example:

- Hypnotic activity : Linked to benzothienopyrimidine systems (e.g., compound 9 in ), which interact with GABA receptors. Activity is confirmed via in vivo rodent models .

- Anti-inflammatory activity : Derivatives with dimethylcyclohexane dione moieties (e.g., compound 1 in ) inhibit COX-2, validated by IR and NMR-based binding assays . Mechanistic studies (e.g., molecular docking, enzyme inhibition assays) and dose-response analyses are critical to reconcile conflicting results.

Q. How are disordered atoms in crystallographic studies modeled, and what are the implications for structural accuracy?

Disordered methylene groups in cyclohexene rings are refined using split-site occupancy models. For example, in , two positions with site occupation factors of 0.641 and 0.359 are assigned to disordered carbons. The SHELXL EADP command ensures anisotropic displacement parameters are equivalent, minimizing overfitting . Validation tools like PLATON or R-factor analysis (e.g., Rint < 0.05) confirm model reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.